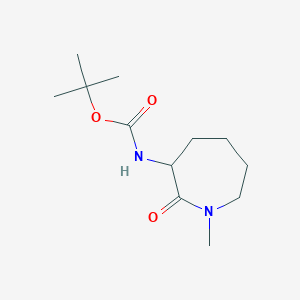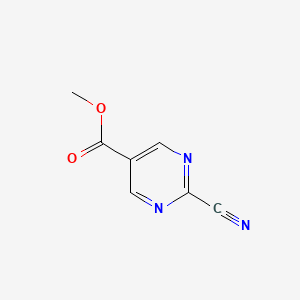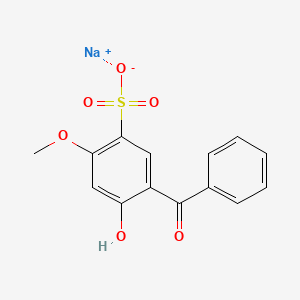![molecular formula C8H13NO2 B1371590 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid CAS No. 933690-44-9](/img/structure/B1371590.png)
2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid” is a chemical compound with the molecular formula C8H13NO2 . It is a derivative of azabicycloheptane, a class of organic compounds characterized by a bicyclic structure that includes a nitrogen atom .
Synthesis Analysis
The synthesis of 2-azabicyclo[2.2.1]heptanes has been reported in the literature. For instance, a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides was developed, which resulted in a range of 2-azabicyclo[2.2.1]heptanes in high yields with excellent enantioselectivities .
Molecular Structure Analysis
The molecular structure of “2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid” consists of a bicyclic heptane ring with a nitrogen atom and an acetic acid moiety attached to one of the carbon atoms . The InChI representation of the molecule is InChI=1S/C8H13NO2/c10-8(11)5-9-4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H,10,11) .
Chemical Reactions Analysis
The chemical reactions involving 2-azabicyclo[2.2.1]heptanes are diverse. One notable reaction is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which leads to the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid” include a molecular weight of 155.19 g/mol, a computed XLogP3-AA value of -1.5, one hydrogen bond donor count, three hydrogen bond acceptor count, and two rotatable bond count . The exact mass and monoisotopic mass are both 155.094628657 g/mol .
Aplicaciones Científicas De Investigación
Synthesis of Oxygenated Bicyclic Structures
The compound serves as a precursor in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes, which are valuable in constructing bridged aza-bicyclic structures. A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is employed to synthesize these structures, which can be further functionalized to create a diverse library of compounds .
Advancements in Alkaloid Synthesis
2-Azabicyclo[2.2.1]heptane-2-acetic acid is instrumental in synthetic studies towards alkaloids like longeracemine. A SmI2-mediated spirocyclization and rearrangement cascade is used to construct the 2-azabicyclo[2.2.1]heptane framework, which is a core structure in many natural products exhibiting a range of biological activities .
Development of Novel Asymmetric Access
Research has been conducted to develop novel asymmetric access to 2,7-diazabicyclo[2.2.1]heptanes, which are derivatives of the core bicyclic structure. These efforts aim to achieve controlled functionalization, which is crucial for the development of new pharmaceuticals and materials .
Chemical Library Construction
The versatility of 2-azabicyclo[2.2.1]heptane-2-acetic acid allows for the construction of chemical libraries. These libraries are essential for drug discovery, where a broad array of substrates can be efficiently processed to yield a multitude of structurally diverse compounds .
Safety and Hazards
Direcciones Futuras
The future directions in the research and application of “2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid” and its derivatives could involve further functionalization to build up a library of bridged aza-bicyclic structures . Additionally, more studies could be conducted to explore the potential biological activities of these compounds .
Mecanismo De Acción
Mode of Action
It’s known that the compound can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Biochemical Pathways
The compound can be further functionalized to build up a library of bridged aza-bicyclic structures , suggesting its potential involvement in various biochemical pathways.
Pharmacokinetics
It’s known that the compound has high gi absorption and is highly soluble . These properties could potentially impact its bioavailability.
Action Environment
It’s known that the compound is stable under normal temperature and pressure .
Propiedades
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)5-9-4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDNITWWYBIYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660452 |
Source


|
| Record name | (2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933690-44-9 |
Source


|
| Record name | (2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)
![1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371522.png)


![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B1371531.png)

